Methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and a carboxylate ester group at the 2nd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method includes the bromination of 7-methyl-1-benzofuran-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted benzofuran derivatives
- Quinones
- Carboxylic acids
Scientific Research Applications
Methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the benzofuran scaffold’s known biological activities.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate is not fully elucidated, but it is believed to interact with various molecular targets due to its structural features. The bromine atom and the ester group may facilitate binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core is known to interact with DNA, proteins, and other biomolecules, contributing to its biological effects .
Comparison with Similar Compounds
- Methyl 5-bromo-1-benzofuran-2-carboxylate
- Methyl 7-bromo-1-benzofuran-2-carboxylate
- Ethyl 5-bromo-1-benzofuran-2-carboxylate
Comparison: Methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate is unique due to the presence of a methyl group at the 7th position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C11H9BrO3 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-6-3-8(12)4-7-5-9(11(13)14-2)15-10(6)7/h3-5H,1-2H3 |
InChI Key |
XQERHLFZAPBYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
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